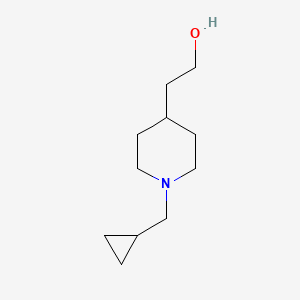

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[1-(cyclopropylmethyl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-8-5-10-3-6-12(7-4-10)9-11-1-2-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNIHIZIGVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol, also known by its CAS number 1994398-69-4, is a compound with potential pharmacological implications due to its structural characteristics. This article explores the biological activity of this compound, focusing on its interaction with sigma receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.31 g/mol. Its structure features a piperidine ring substituted with a cyclopropylmethyl group and an ethanol moiety, which may influence its biological properties.

Sigma Receptor Interaction

The compound has been studied for its interaction with sigma receptors (σRs), which are known to play critical roles in various physiological processes. Sigma receptors are classified into two subtypes: σ1 and σ2. They are involved in modulating neurotransmitter systems, including glutamatergic and dopaminergic pathways, which are crucial for neuroprotection and neuroplasticity .

Table 1: Sigma Receptor Characteristics

| Receptor Type | Function | Ligand Interaction |

|---|---|---|

| σ1 | Modulates ion channels | High affinity for certain ligands |

| σ2 | Histone binding protein | Lower affinity for σ1 ligands |

Research indicates that σ1 receptors can modulate calcium signaling and have protective roles against cellular stress, making them potential targets for neuroprotective therapies . The interaction of this compound with these receptors may enhance its therapeutic profile in neurological disorders.

Pharmacological Studies

Studies have demonstrated that compounds similar to this compound exhibit significant pharmacological activities, including analgesic and antidepressant effects. For instance, compounds targeting σRs have shown promise in preclinical models for treating conditions such as depression and chronic pain .

Case Studies

A notable study investigated the effects of σR modulators in animal models of depression. The administration of σR ligands resulted in a marked improvement in depressive-like behaviors, suggesting that compounds like this compound could be beneficial in treating mood disorders .

Another study focused on the neuroprotective properties of σR ligands in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function, further supporting their potential therapeutic applications .

Scientific Research Applications

The compound 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol , also known by its CAS number 1994398-69-4, is a chemical with potential applications in various scientific fields. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Basic Information

- Molecular Formula : C11H21NO

- Molecular Weight : 197.29 g/mol

- CAS Number : 1994398-69-4

Structural Characteristics

The structure of this compound features a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyl group, which may influence its biological activity and solubility properties.

Pharmaceutical Research

This compound has been studied for its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Neuropharmacological Activity

Research indicates that compounds with similar structures exhibit anxiolytic and antidepressant effects. Studies on related piperidine derivatives have shown efficacy in treating anxiety disorders, suggesting that this compound could be further explored in preclinical models for its therapeutic potential.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals. Its unique structure allows for modifications that can lead to derivatives with enhanced activity or selectivity.

Synthesis Example

A synthetic route might involve the alkylation of piperidine derivatives followed by hydroxylation to introduce the alcohol functional group. This method can be optimized to increase yield and purity.

Material Science

Due to its unique chemical properties, this compound may find applications in the development of new materials, particularly in coatings or polymers where specific mechanical or chemical resistance is required.

Environmental Chemistry

The compound's solubility characteristics could make it relevant in studies related to environmental contamination and remediation strategies. Understanding its behavior in aqueous systems is crucial for assessing its environmental impact.

Environmental Impact Study

Research into the solubility and partitioning behavior of similar compounds has revealed insights into their environmental persistence and bioaccumulation potential. This information is vital for regulatory assessments and environmental safety evaluations.

Data Tables

| Compound Name | Solubility (mg/L) | Henry's Law Constant (atm·m³/mol) |

|---|---|---|

| This compound | TBD | TBD |

| Methyl Ethyl Ketone | 249,000 | TBD |

| Acetone | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological targets, and applications, highlighting how structural variations impact function:

Key Structural and Functional Insights:

Substituent Effects on Target Specificity :

- Cyclopropylmethyl vs. Thiadiazole/Pharmaceutical Building Blocks : The cyclopropyl group in 2-(1-(cyclopropylmethyl)piperidin-4-yl)ethan-1-ol likely improves metabolic stability compared to phenyl (e.g., DMPI) or thiadiazole substituents, which may enhance target affinity but reduce half-life due to oxidative metabolism .

- Heterocyclic Moieties : Thiadiazole (in GLS1 inhibitors) and pyrimidine (in JAK2 inhibitors) introduce hydrogen-bonding capabilities critical for enzyme inhibition, whereas cyclopropylmethyl prioritizes steric effects over direct polar interactions .

- Therapeutic Applications: Enzyme Inhibition: Piperidine-ethanol derivatives with extended aromatic systems (e.g., FM in ) target kinase domains, while smaller substituents (e.g., cyclopropylmethyl) may favor allosteric modulation or transporter interactions .

- Physicochemical Properties: Lipophilicity: Cyclopropylmethyl increases logP compared to polar thiadiazole but reduces it relative to aromatic substituents (e.g., phenyl), balancing solubility and membrane permeability . Synthetic Versatility: The ethanol moiety in this compound allows facile derivatization, similar to the chloroacetyl intermediate in .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol typically follows a modular approach involving:

- Construction of the piperidine core functionalized at the 4-position.

- Introduction of the cyclopropylmethyl substituent at the nitrogen atom.

- Installation of the ethan-1-ol side chain at the 4-position of the piperidine ring.

This strategy is supported by reductive amination, nucleophilic substitution, and catalytic coupling reactions, often under mild conditions to preserve sensitive functional groups.

Reductive Amination of Piperidine Precursors

One key step involves reductive amination of piperidine derivatives with cyclopropanecarbaldehyde to introduce the cyclopropylmethyl group at the nitrogen atom. This method is effective due to its high selectivity and yield.

- Procedure: The piperidine-4-yl amine intermediate is reacted with cyclopropanecarbaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the N-cyclopropylmethyl substituted piperidine.

- Example: As reported, reductive amination of a Boc-protected piperidin-4-yl amine with cyclopropanecarbaldehyde gave the corresponding N-cyclopropylmethyl derivative with good yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-(cyclopropylmethyl)piperidine with ethylene oxide in the presence of a strong base (e.g., NaOH) under controlled temperature (40–60°C) to facilitate ring-opening of ethylene oxide. Catalyst selection (e.g., phase-transfer catalysts) and solvent choice (e.g., THF or ethanol) significantly impact yield. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the piperidine ring, cyclopropylmethyl group, and hydroxyl proton.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO, theoretical ~183.29 g/mol).

- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm) and C-N vibrations (~1250 cm).

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are synthesized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence the compound's reactivity compared to other alkyl substituents in piperidine derivatives?

- Methodological Answer : The cyclopropylmethyl group introduces steric hindrance and electronic effects due to its strained three-membered ring. Compared to linear alkyl chains (e.g., pentyl or ethyl), it may:

- Reduce nucleophilicity at the piperidine nitrogen due to steric shielding.

- Enhance metabolic stability in biological systems by resisting oxidative degradation.

- Modulate receptor binding via unique spatial orientation in pharmacological studies. Comparative studies with analogs (e.g., ethyl or pentyl derivatives) are essential to isolate substituent effects .

Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities.

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, receptor isoforms).

- Structural Confirmation : Verify compound identity via X-ray or 2D NMR if discrepancies arise.

- Meta-Analysis : Compare data across multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects .

Q. What computational methods are suitable for predicting the interaction of this compound with neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at receptors (e.g., serotonin or dopamine receptors).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) with GROMACS or AMBER.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can the hydroxyl group in this compound be functionalized to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.

- Sulfonation : Treat with sulfonyl chlorides (e.g., tosyl chloride) to create sulfonate derivatives.

- Oxidation : Use Jones reagent (CrO/HSO) to convert the hydroxyl group to a ketone.

- Biological Testing : Compare modified derivatives in receptor-binding assays to map SAR .

Data Contradiction and Validation

Q. What analytical techniques can confirm the absence of by-products in scaled-up syntheses of this compound?

- Methodological Answer :

- GC-MS : Monitor volatile by-products (e.g., unreacted ethylene oxide).

- LC-MS : Detect non-volatile impurities (e.g., dimerization products).

- NMR Titration : Quantify residual solvents (e.g., THF) using deuterated internal standards.

- Kinetic Studies : Optimize reaction time and temperature to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.